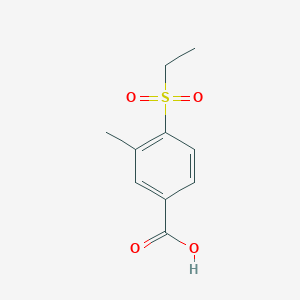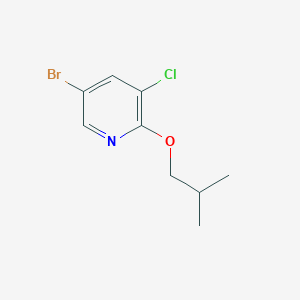
5-Bromo-3-chloro-2-isobutoxypyridine
Vue d'ensemble
Description
5-Bromo-3-chloro-2-isobutoxypyridine is a chemical compound with the CAS Number: 1289093-31-7 . It has a molecular weight of 264.55 and is a yellow liquid at room temperature .
Physical And Chemical Properties Analysis
5-Bromo-3-chloro-2-isobutoxypyridine is a yellow liquid at room temperature . It has a molecular weight of 264.55 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : The compound “5-Bromo-3-chloro-2-isobutoxypyridine” is a type of pyridinesulfonamide, which is an important fragment that has a wide range of applications in novel drugs . It has been used in the synthesis of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .
- Methods of Application or Experimental Procedures : The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized . The stereostructures of these compounds have been researched using X-ray analysis, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .
- Results or Outcomes : The crystal structures and calculated geometries of the synthesized compounds were found to be extremely similar . This similarity allowed for a comparison of the relative reliabilities of absolute configurations obtained by ECD analyses and theoretical simulation . In addition, the effect of stereochemistry on the PI3Kα kinase and anticancer activity were investigated . Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .
Application in Organic Synthesis
- Specific Scientific Field : Organic Synthesis .
- Summary of the Application : “5-Bromo-3-chloro-2-isobutoxypyridine” is a type of pyridine derivative, which is an important building block in organic synthesis . It can be used in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Typically, this compound would be used in a reaction with other organic compounds to form a new compound .
- Results or Outcomes : The results or outcomes would also depend on the specific synthesis. In general, the use of “5-Bromo-3-chloro-2-isobutoxypyridine” can help to increase the efficiency and selectivity of the synthesis .
Application in Cross-Coupling Reactions
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “5-Bromo-3-chloro-2-isobutoxypyridine” is a type of organoborane compound, which is used in cross-coupling reactions . These reactions are a common method for the formation of carbon-carbon bonds, and are important in the synthesis of many organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular cross-coupling reaction being carried out. Typically, this compound would be used in a reaction with other organic compounds to form a new compound .
- Results or Outcomes : The results or outcomes would also depend on the specific reaction. In general, the use of “5-Bromo-3-chloro-2-isobutoxypyridine” can help to increase the efficiency and selectivity of the reaction .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-3-chloro-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO/c1-6(2)5-13-9-8(11)3-7(10)4-12-9/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBJHRBHKGTXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-isobutoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



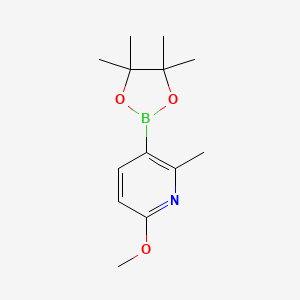
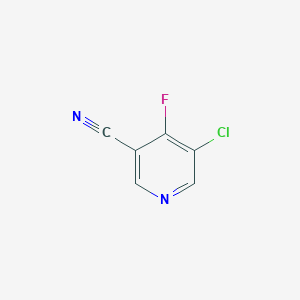
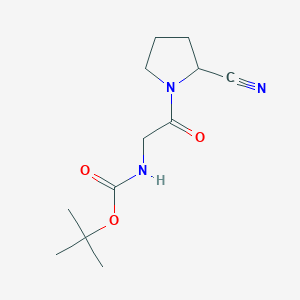
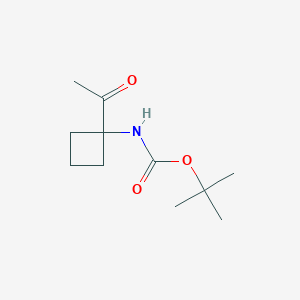
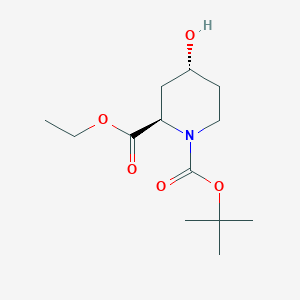
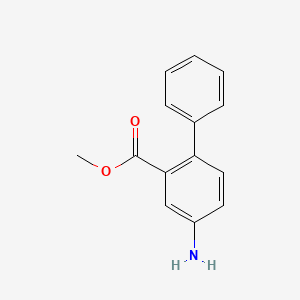
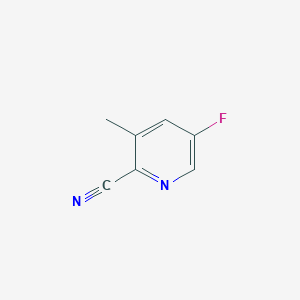
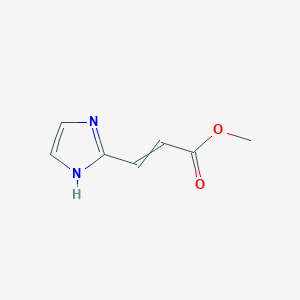
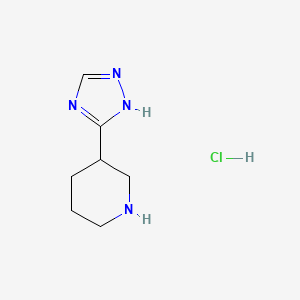
![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)
![Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1403265.png)
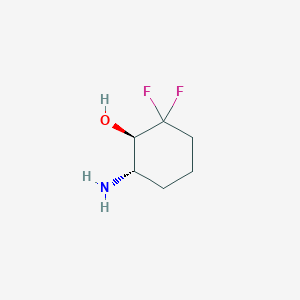
![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)
